

cwhm-12 structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cwhm-12*

Cat. No.: *B606846*

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In-Depth Technical Guide: CWHM-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-12 is a potent, small-molecule, pan-antagonist of α v integrins, demonstrating significant anti-fibrotic properties in preclinical studies. By inhibiting the activation of Transforming Growth Factor-beta (TGF- β), a key mediator of fibrosis, **CWHM-12** presents a promising therapeutic strategy for a range of fibrotic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CWHM-12**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

CWHM-12 is a synthetic organic compound with a complex structure designed to mimic the RGD (Arginine-Glycine-Aspartic acid) motif, which is a recognition sequence for many integrins.

Table 1: Chemical and Physical Properties of **CWHM-12**^[1]

Property	Value
IUPAC Name	(3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-({[(3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl})amino]acetyl}amino)propanoic acid
Molecular Formula	C ₂₆ H ₃₂ BrN ₅ O ₆
Molecular Weight	590.47 g/mol
CAS Number	1564286-55-0
Appearance	White to off-white solid
Purity	>98% (by HPLC)
SMILES	<chem>CC(C)(C)c1cc(Br)cc(c1)--INVALID-LINK--NC(=O)CNC(=O)c1cc(NC2=NCCC(O)N2)cc(O)c1</chem>
InChI	InChI=1S/C ₂₆ H ₃₂ BrN ₅ O ₆ /c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1

Biological Activity and Mechanism of Action

CWHM-12 is a potent and selective inhibitor of αv integrins.[1][2][3][4] Its primary mechanism of action is the inhibition of the activation of TGF- β , a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis.[5]

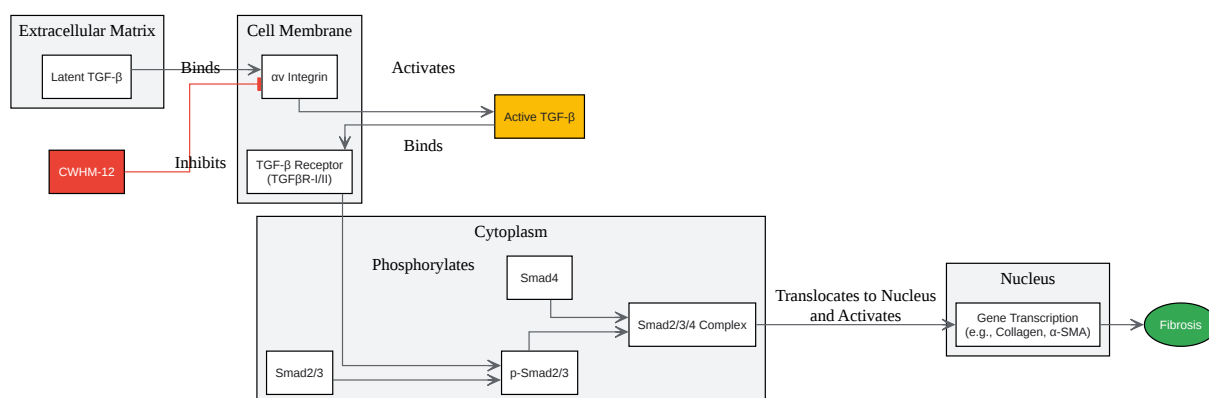
Table 2: Inhibitory Activity (IC₅₀) of **CWHM-12** against αv Integrins[4]

Integrin Subtype	IC50 (nM)
$\alpha v \beta 1$	1.8
$\alpha v \beta 3$	0.8
$\alpha v \beta 5$	61
$\alpha v \beta 6$	1.5
$\alpha v \beta 8$	0.2

The inhibition of αv integrins by **CWHM-12** prevents the release of active TGF- β from its latent complex, thereby blocking downstream signaling pathways that lead to myofibroblast activation, extracellular matrix deposition, and tissue fibrosis.

Signaling Pathway

The binding of latent TGF- β to αv integrins on the cell surface leads to a conformational change that releases the active TGF- β dimer. Active TGF- β then binds to its receptors (TGF β R-I and TGF β R-II), initiating a signaling cascade that involves the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis. **CWHM-12** blocks the initial step of this pathway by preventing the interaction between αv integrins and latent TGF- β .



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Caption: CWHM-12 Signaling Pathway

Experimental Protocols

Synthesis of CWHM-12

A detailed, step-by-step synthesis protocol for **CWHM-12** is not publicly available in the reviewed scientific literature or patent databases. The compound is commercially available from several suppliers for research purposes.

In Vitro TGF-β Reporter Assay

This protocol describes the use of Mink Lung Epithelial Cells stably transfected with a TGF-β-responsive luciferase reporter (TMLC) to quantify the effect of **CWHM-12** on TGF-β activation.

[6][7][8][9]

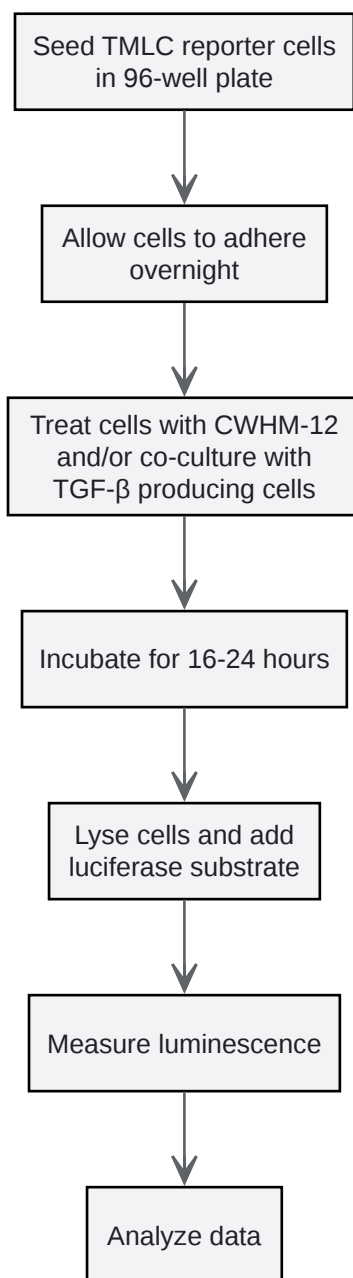
Materials:

- TMLC reporter cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **CWHM-12**
- TGF- β 1 (for standard curve)
- Luciferase Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Cell Culture: Maintain TMLC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed TMLC cells in a 96-well white, clear-bottom plate at a density of 2×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare a serial dilution of **CWHM-12** in serum-free DMEM.
 - Prepare a standard curve of TGF- β 1 in serum-free DMEM.
 - Aspirate the culture medium from the cells and wash once with PBS.
 - Add the **CWHM-12** dilutions and TGF- β 1 standards to the respective wells. Include a vehicle control (e.g., DMSO).
 - To test the effect of **CWHM-12** on TGF- β activation by a specific cell type, co-culture the target cells with the TMLC reporter cells in the presence of **CWHM-12**.

- Incubation: Incubate the plate at 37°C for 16-24 hours.
- Luciferase Assay:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System using a luminometer.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Plot the TGF- β 1 standard curve (luminescence vs. concentration).
 - Calculate the percentage of inhibition of TGF- β activation by **CWHM-12** compared to the vehicle control.



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Caption: In Vitro TGF-β Reporter Assay Workflow

In Vivo Animal Models of Fibrosis

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Carbon tetrachloride (CCl₄)
- Corn oil or olive oil
- **CWHM-12**
- Osmotic minipumps
- Anesthesia (e.g., isoflurane)
- Surgical tools
- Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin, Sirius Red/Fast Green)

Procedure:

- Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
- Induction of Fibrosis:
 - Prepare a 10% (v/v) solution of CCl₄ in corn oil or olive oil.
 - Administer the CCl₄ solution to the mice via intraperitoneal (i.p.) injection twice a week for 4-8 weeks. The typical dose is 1-2 mL/kg body weight. A control group should receive injections of the vehicle oil only.[\[10\]](#)
- **CWHM-12** Treatment:
 - For prophylactic treatment, implant osmotic minipumps containing **CWHM-12** (e.g., 30 mg/kg/day) subcutaneously one day before the first CCl₄ injection.
 - For therapeutic treatment, implant the osmotic minipumps after a period of CCl₄-induced fibrosis (e.g., after 4 weeks).

- A control group should receive osmotic minipumps containing the vehicle (e.g., 50% DMSO in water).
- Monitoring: Monitor the body weight and general health of the mice throughout the experiment.[\[11\]](#)[\[10\]](#)
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
- Assessment of Fibrosis:
 - Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with H&E and Sirius Red/Fast Green to visualize collagen deposition.
 - Hydroxyproline Assay: Quantify the collagen content in a portion of the liver using a hydroxyproline assay kit.
 - Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
 - Serum Analysis: Analyze serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.

This is a commonly used model to study pulmonary fibrosis.

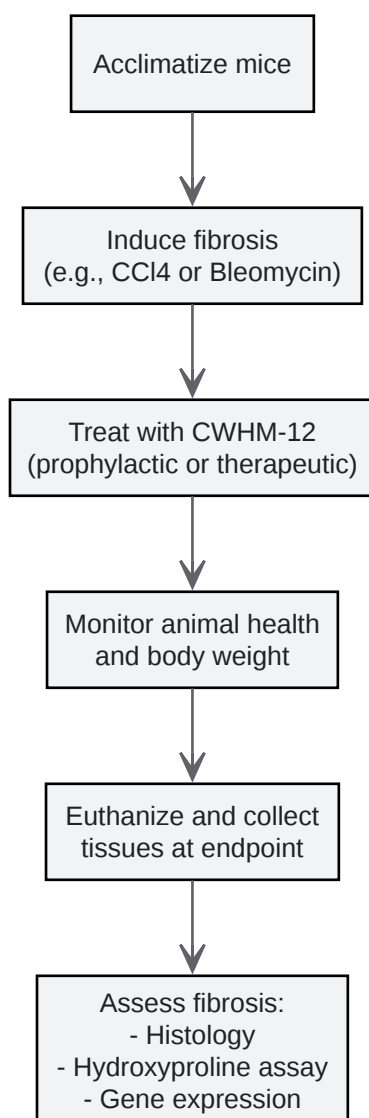
Materials:

- Male C57BL/6 mice (8-10 weeks old)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Bleomycin sulfate
- Sterile saline
- **CWHM-12**
- Osmotic minipumps
- Anesthesia (e.g., isoflurane)

- Intratracheal instillation device
- Histology equipment and reagents

Procedure:

- Animal Acclimatization: Acclimate mice as described above.
- Induction of Fibrosis:
 - Anesthetize the mice.
 - Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg body weight) dissolved in sterile saline. A control group should receive an intratracheal instillation of saline only.[\[14\]](#)
- **CWHM-12** Treatment:
 - Implant osmotic minipumps containing **CWHM-12** or vehicle as described for the liver fibrosis model. The timing of implantation can be prophylactic or therapeutic.
- Monitoring: Monitor the body weight and respiratory function of the mice.
- Euthanasia and Tissue Collection: At a specified time point (e.g., 14 or 21 days after bleomycin administration), euthanize the mice and collect lung tissue.
- Assessment of Fibrosis:
 - Histology: Fix the lungs with formalin, embed in paraffin, and stain with H&E and Masson's trichrome or Sirius Red to assess fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.
 - Hydroxyproline Assay: Quantify the collagen content in the lungs.
 - Bronchoalveolar Lavage (BAL): Perform BAL to analyze the inflammatory cell infiltrate and cytokine levels in the lungs.
 - Gene Expression Analysis: Analyze the expression of pro-fibrotic genes in lung tissue.



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Caption: In Vivo Fibrosis Model Workflow

Conclusion

CWHM-12 is a valuable research tool for studying the role of αv integrins and TGF- β signaling in fibrosis. Its potent anti-fibrotic activity in preclinical models suggests its potential as a therapeutic candidate for various fibrotic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of **CWHM-12** and other anti-fibrotic compounds. Further research is warranted to explore the full therapeutic potential of **CWHM-12** in a clinical setting.

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- To cite this document: BenchChem. [cwhm-12 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606846#cwhm-12-structure-and-chemical-properties]

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